7-Geranyloxy-6-methoxycoumarin
Overview
Description
Mechanism of Action
Target of Action
7-Geranyloxy-6-methoxycoumarin, also known as 7-O-Geranylscopoletin, is a coumarin derived from the root of Atalantia monophylla . Various parts of this plant have been used in folk medicine for several purposes such as chronic rheumatism, paralysis, antispasmodic, stimulant, and hemiplegia . .
Biochemical Pathways
For instance, Bergamottin and 5-Geranyloxy-7-methoxycoumarin, two coumarins found in different Citrus species, have been claimed to be relevant in the anti-proliferative effects exerted by bergamot essential oil (BEO) in the SH-SY5Y human neuroblastoma cells .
Result of Action
Coumarins like this compound are known to have various pharmacological properties . For instance, Bergamottin and 5-Geranyloxy-7-methoxycoumarin, two coumarins found in different Citrus species, have been claimed to be relevant in the anti-proliferative effects exerted by bergamot essential oil (BEO) in the SH-SY5Y human neuroblastoma cells .
Biochemical Analysis
Cellular Effects
7-Geranyloxy-6-methoxycoumarin has been shown to have significant cytotoxicity against certain cell lines . For instance, it has been found to reduce the proliferation of SH-SY5Y human neuroblastoma cells, inducing apoptosis and increasing cell population in the sub-G0/G1 phase .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level by modulating apoptosis-related factors at both protein and gene levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Geranylscopoletin typically involves the coupling of a geranyl group to a scopoletin molecule. This can be achieved through various organic synthesis techniques, such as the use of geranyl bromide and scopoletin in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete coupling.
Industrial Production Methods: Industrial production of 7-O-Geranylscopoletin may involve the extraction of the compound from the roots of Atalantia monophylla, followed by purification processes such as column chromatography. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-O-Geranylscopoletin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the geranyl group, potentially altering the compound’s properties.
Substitution: The methoxy group on the coumarin ring can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-O-Geranylscopoletin has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating conditions such as chronic rheumatism, paralysis, and spasms.
Industry: It is used in the development of pharmaceuticals and as a natural product in traditional medicine formulations
Comparison with Similar Compounds
7-O-Geranylscopoletin can be compared with other coumarin derivatives, such as:
Scopoletin: While scopoletin lacks the geranyl group, it shares similar anti-inflammatory and antioxidant properties.
Umbelliferone: Another coumarin derivative, umbelliferone, also exhibits antioxidant activity but differs in its chemical structure and specific biological effects.
Esculetin: This compound has a similar coumarin backbone but with different substituents, leading to variations in its pharmacological activities.
The uniqueness of 7-O-Geranylscopoletin lies in its geranyl group, which enhances its lipophilicity and potentially its biological activity compared to other coumarins .
Properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-19-13-17-16(12-18(19)22-4)8-9-20(21)24-17/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMITFNBJXRRP-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C2C=CC(=O)OC2=C1)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28587-43-1 | |
Record name | 7-O-Geranylscopoletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028587431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the total synthesis of 7-geranyloxy-6-methoxycoumarin?
A2: The total synthesis of this compound has been achieved, and a key step involves the stereoselective oxidation of the geranyloxy side chain []. This oxidation was successfully carried out under microwave irradiation, potentially offering a more efficient and controlled synthetic route compared to traditional methods.
Q2: Are there any other natural sources of this compound besides Artemisia keiskeana?
A3: Yes, this compound has also been isolated from Murraya tetramera Huang []. This finding suggests that this compound might be present in other plant species, potentially broadening its availability for research and applications.
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